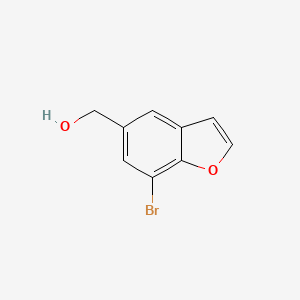

(7-bromo-1-benzofuran-5-yl)methanol

Description

Overview of Benzofuran (B130515) Heterocycles: Structural Significance and Research Interest

Benzofuran is a significant heterocyclic compound featuring a benzene (B151609) ring fused to a furan (B31954) ring. numberanalytics.comacs.orgnih.gov This planar, aromatic structure is the core of numerous naturally occurring and synthetic compounds that exhibit a wide array of biological activities. numberanalytics.commdpi.com The benzofuran scaffold is found in natural products from plant families such as Asteraceae and Moraceae and forms the structural framework for many medicinally important molecules. nih.govmdpi.com First synthesized in 1870, the benzofuran ring has garnered sustained research interest due to its versatile chemical properties and its prevalence in compounds used as pharmaceuticals and in materials science. numberanalytics.comacs.org The presence of the oxygen heteroatom influences the electronic distribution of the ring system, making it a valuable and versatile scaffold for developing new chemical entities. numberanalytics.com

The significance of benzofurans extends to their role as key structural units in many drugs and biologically active compounds. rsc.orgrsc.org Derivatives have been developed for a multitude of therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov Furthermore, benzofuran derivatives are utilized in the creation of various polymers and dyes, highlighting their industrial importance. nih.gov This broad applicability continues to drive research into the synthesis and functionalization of the benzofuran nucleus. nih.gov

Importance of Halogenated Benzofuran Derivatives in Synthetic Chemistry

The introduction of halogen atoms, such as bromine, chlorine, or fluorine, onto the benzofuran ring is a critical strategy in synthetic organic chemistry. nih.gov Halogenation, particularly at specific positions, can significantly enhance the biological activity of the resulting derivatives. nih.govresearchgate.net More importantly from a synthetic perspective, halogens serve as exceptionally useful functional "handles" for further molecular elaboration.

A bromo-substituent, for instance, renders the benzofuran core susceptible to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are cornerstone methods in modern synthesis that frequently utilize aryl halides as starting materials. acs.org The presence of a bromine atom on the benzofuran scaffold allows chemists to precisely introduce new fragments and build molecular complexity, creating novel and elaborate structures that would be difficult to assemble otherwise. This strategic use of halogenation is fundamental to the construction of complex benzofuran-containing target molecules for drug discovery and materials science. nih.gov

Positioning of (7-bromo-1-benzofuran-5-yl)methanol within Contemporary Organic Synthesis Research

The compound this compound represents a highly strategic and bifunctional building block in contemporary organic synthesis. Its structure is notable for two key reactive sites: the bromine atom at the 7-position and the hydroxymethyl (-CH2OH) group at the 5-position. This dual functionality allows for selective and sequential chemical modifications.

The bromine atom at position C-7 serves as a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of various aryl, alkyl, or other functional groups at this specific position. Simultaneously, the primary alcohol of the hydroxymethyl group at C-5 offers a different set of synthetic possibilities. It can be oxidized to an aldehyde or a carboxylic acid, converted into an ether, or esterified, providing an alternative point for diversification or for linking the benzofuran core to other molecular fragments.

This "orthogonal" reactivity makes this compound a valuable intermediate for constructing complex, multi-substituted benzofuran derivatives. Synthetic chemists can leverage this compound to systematically explore the structure-activity relationships of new molecular designs, making it a key component in the synthesis of targeted libraries for pharmaceutical and agrochemical research.

Chemical Compound Data

Below are the detailed properties of the primary subject of this article.

Referenced Compounds

The following table lists the chemical compounds mentioned throughout this article.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(7-bromo-1-benzofuran-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBVLLDHDYZFTPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C(C=C(C=C21)CO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 7 Bromo 1 Benzofuran 5 Yl Methanol

Further Functionalization for Advanced Molecular Architectures

The aldehyde derivative of (7-bromo-1-benzofuran-5-yl)methanol is a key building block for synthesizing advanced molecular structures through various condensation and cyclization reactions.

Formation of Schiff Bases and Related Imines

The condensation of the aldehyde, (7-bromo-1-benzofuran-5-yl)carbaldehyde, with primary amines or hydrazides leads to the formation of Schiff bases (imines) or hydrazones, respectively. isroset.orglibretexts.org These reactions are typically catalyzed by a small amount of acid and involve the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. isroset.orgresearchgate.net Aromatic aldehydes with an effective conjugation system tend to form stable Schiff bases. isroset.org

The general mechanism involves two main steps:

Nucleophilic Addition: The primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. researchgate.netyoutube.com

Dehydration: The carbinolamine is then dehydrated, typically under mild acidic conditions, to yield the final imine product. researchgate.netyoutube.com

The pH of the reaction is crucial; it is generally optimal around a pH of 5, as sufficient acid is needed to protonate the hydroxyl group for removal as water, while at very low pH, the amine becomes protonated and non-nucleophilic. libretexts.org

Table 1: Examples of Schiff Base Formation with Benzofuran (B130515) Derivatives This table presents examples of related reactions, as specific data for (7-bromo-1-benzofuran-5-yl)carbaldehyde is not available.

| Starting Aldehyde/Ketone | Amine/Hydrazide | Product Type | Reference |

| 5-Bromosalicylaldehyde | Various Amines | Schiff Base | youtube.com |

| 7-Methoxy-2-[4-(methylsulfanyl)phenyl]-1-benzofuran-5-carbaldehyde | Hydrazides & Amines | Schiff Base | isroset.org |

| 5-Bromo-1-benzofuran-2-carbohydrazide | Various Aldehydes | Hydrazone | youtube.com |

| 5-Fluoroisatin | 4-Aminoacetophenone | Schiff Base | researchgate.net |

Reactions for Fused Heterocyclic System Construction (e.g., Pyridines, Pyrazoles, Pyrimidines)

The benzofuran scaffold, particularly after conversion to a reactive intermediate like a chalcone (B49325), is widely used to construct fused or linked heterocyclic systems with significant biological potential.

Pyridine (B92270) Synthesis: The construction of a pyridine ring onto a benzofuran scaffold can be achieved through various strategies. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. baranlab.org More advanced methods include palladium-catalyzed dual C-H activation of phenoxypyridine N-oxides to form benzofuro[3,2-b]pyridine derivatives. acs.org Another approach involves the multi-component condensation of a benzofuran-pyrazole-carbaldehyde derivative with reagents like malononitrile (B47326) and 2-cyanoacetohydrazide (B512044) to yield highly substituted pyridine rings. nih.gov

Pyrazole (B372694) Synthesis: Benzofuran-based pyrazoles are commonly synthesized by the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. youtube.com For instance, a 2-acetylbenzofuran (B162037) can be condensed with an aromatic aldehyde to form a chalcone (an α,β-unsaturated ketone). nih.gov This chalcone intermediate then reacts with hydrazine hydrate (B1144303) to form the pyrazoline ring, which can be subsequently aromatized to pyrazole. nih.govnih.gov The Vilsmeier-Haack reaction is another powerful tool, used to formylate precursors like hydrazones to create pyrazole-4-carbaldehydes, which can be further functionalized. researchgate.netnih.gov

Pyrimidine Synthesis: Pyrimidine rings can be fused or linked to the benzofuran core, often starting from benzofuran chalcones. nih.gov These chalcones are reacted with urea, thiourea (B124793), or guanidine (B92328) hydrochloride in the presence of a base like potassium hydroxide (B78521) to yield the corresponding 2-hydroxy-, 2-thio-, or 2-aminopyrimidines, respectively. nih.govresearchgate.net Studies have reported the synthesis of 4-(5-Bromo-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine from the corresponding bromo-benzofuran chalcone and guanidine hydrochloride. researchgate.net One-pot, three-component reactions involving an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride are also efficient methods for creating pyrimidine-5-carbonitrile derivatives. growingscience.com

Table 2: Examples of Fused Heterocycle Construction from Benzofuran Precursors

| Benzofuran Precursor | Reagents | Heterocycle Formed | Reference |

| 2-Acetyl benzofuran | Vanillin, Hydrazine Hydrate | Pyrazole | nih.gov |

| Benzofuran Chalcones | Urea, Thiourea, Guanidine HCl | Pyrimidine | nih.govresearchgate.net |

| 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile, Cyanoacetohydrazide | Pyridine | nih.gov |

| (1-Benzofuran-2-yl)ethylidene-2-phenylhydrazine | Vilsmeier-Haack Reagent (POCl₃/DMF) | Pyrazole-4-carbaldehyde | nih.govnih.gov |

Oxime and Thiosemicarbazone Derivatization

Oxime Formation: Oximes are synthesized through the condensation reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH), typically in a weakly acidic medium. wikipedia.orgbyjus.com The reaction proceeds via nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration to produce an aldoxime (from an aldehyde) or a ketoxime (from a ketone). scribd.comchemtube3d.com These derivatives are often stable, crystalline solids. libretexts.org The formation of an oxime from (7-bromo-1-benzofuran-5-yl)carbaldehyde would result in (E/Z)-(7-bromo-1-benzofuran-5-yl)carbaldehyde oxime.

Thiosemicarbazone Derivatization: Similarly, thiosemicarbazones are formed by the reaction of an aldehyde or ketone with thiosemicarbazide (B42300) (H₂NNHCSNH₂). chemmethod.comresearchgate.net This condensation reaction is straightforward and results in a derivative containing the C=N-NH-C=S linkage. nih.gov The reaction of (7-bromo-1-benzofuran-5-yl)carbaldehyde with thiosemicarbazide would yield 2-((7-bromo-1-benzofuran-5-yl)methylene)hydrazine-1-carbothioamide. These derivatives have garnered significant interest due to their wide range of biological activities. chemmethod.com

Synthesis of Thiazole (B1198619) Compounds

The benzofuran nucleus can be incorporated into thiazole-containing molecules to create hybrid structures. While direct synthesis from this compound is not explicitly detailed, general synthetic routes can be applied. A common method for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide.

To synthesize a thiazole from a benzofuran precursor, one could start with a bromoacetyl derivative of the benzofuran ring. For example, a 2-bromo-1-(benzofuran-yl)ethanone intermediate can be reacted with a thiourea or thioamide derivative to construct the thiazole ring.

Investigations into Reaction Mechanisms and Selectivity

The study of reaction mechanisms and selectivity is crucial for the controlled functionalization of the this compound scaffold.

Mechanism of Schiff Base Formation: As detailed in section 3.3.1, the mechanism is a well-understood nucleophilic addition-elimination reaction. researchgate.net The key intermediate is a carbinolamine, and the rate-determining step can vary depending on the pH. libretexts.org

Selectivity in Fused Heterocycle Synthesis: In the synthesis of pyrazoles and pyrimidines from chalcone intermediates, the regioselectivity is generally well-defined by the nature of the 1,3-dielectrophilic system of the chalcone and the 1,2- or 1,3-dinucleophilic character of the hydrazine, urea, or guanidine reagent. For instance, in the reaction of an α,β-ethylenic ketone with hydrazine, cyclocondensation leads to pyrazolines, which are then oxidized to pyrazoles. nih.gov

Selectivity of Functionalization on the Benzofuran Ring: The positions on the benzofuran ring exhibit different reactivities. The bromine at the C-7 position is a key functional handle for cross-coupling reactions, such as Suzuki or Ullmann couplings. mdpi.com The Ullmann coupling, for example, allows for the conversion of the C-Br bond to a C-N bond via a copper-catalyzed reaction, which proceeds through an oxidative addition and reductive elimination mechanism. mdpi.com Electrophilic substitution on the benzofuran ring itself must also be considered. The presence of the bromo- and hydroxymethyl- (or formyl-) groups will direct incoming electrophiles to specific positions on the benzene (B151609) portion of the scaffold, a factor that must be controlled to ensure selective functionalization. nih.gov

Applications of 7 Bromo 1 Benzofuran 5 Yl Methanol As a Versatile Synthetic Intermediate

Building Block for Complex Organic Synthesis

The structure of (7-bromo-1-benzofuran-5-yl)methanol offers multiple reactive sites, making it an ideal building block for the construction of more complex molecules. The benzofuran (B130515) nucleus itself is a stable aromatic system, but the bromine atom and the methanol (B129727) group provide handles for a variety of chemical transformations.

The bromine atom at the 7-position is particularly significant. Halogen atoms on aromatic rings are well-established participants in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This enables chemists to link the benzofuran core to other molecular fragments, building intricate molecular architectures. The presence of a halogen like bromine can enhance the binding affinity of resulting molecules to their biological targets through an interaction known as halogen bonding. nih.gov

Furthermore, the primary alcohol of the methanol group is a versatile functional group. It can be readily oxidized to an aldehyde or a carboxylic acid, providing entry into a different class of derivatives. Alternatively, it can be converted into an ether, an ester, or an alkyl halide, allowing for a wide scope of further modifications. The ability to perform these transformations makes this compound a key precursor for a diverse library of substituted benzofurans.

Precursor for Advanced Medicinal Chemistry Compounds

The benzofuran scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active and clinically approved drugs. rsc.org Benzofuran derivatives have shown a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govrsc.org

Development of Novel Benzofuran-Based Pharmacophores

This compound serves as an excellent starting point for the development of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. The core structure can be elaborated to design and synthesize new chemical entities with potentially improved therapeutic properties.

For instance, research into related brominated benzofuran structures has yielded compounds with significant biological effects. A study on a series of 3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propenones, which are chalcone (B49325) derivatives, revealed notable in vitro antitumor activity against human breast (MCF-7) and prostate (PC-3) cancer cell lines. rsc.org This highlights the potential of using brominated benzofuran intermediates to generate compounds with potent cytotoxic effects against cancer cells. The synthesis of such derivatives often involves the modification of functional groups attached to the benzofuran ring system. rsc.org

The development of benzofuran-based agents extends to antimicrobial applications as well. The unique structural features of benzofurans make them a pharmacophore of choice for designing new antimicrobial agents. rsc.org

Structure-Activity Relationship (SAR) Studies of Synthesized Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. The functional groups on this compound allow for systematic modifications to probe these relationships.

The position and nature of substituents on the benzofuran ring are critical determinants of biological activity. nih.gov SAR studies on various benzofuran derivatives have demonstrated that the introduction of a halogen atom, such as bromine, can significantly increase anticancer activity. nih.gov This is often attributed to the halogen's ability to form strong "halogen bonds" with biological targets, enhancing binding affinity. nih.gov

By synthesizing a series of derivatives from this compound—for example, by varying the groups attached to the methanol function or by replacing the bromine atom via coupling reactions—chemists can systematically evaluate how these changes affect a compound's potency and selectivity. This iterative process of synthesis and biological testing is crucial for optimizing lead compounds into effective drug candidates.

Utilization in Materials Science and Agrochemical Research

Beyond pharmaceuticals, the benzofuran scaffold has found applications in materials science and agrochemical research. rsc.org Benzofuran-containing polymers and dyes have been developed for use in molecular electronics and other functional materials. The structural rigidity and electronic properties of the benzofuran system make it an attractive component for creating organic materials with specific optical or electronic characteristics.

In the field of agrochemicals, benzofuran derivatives have been investigated for their potential as herbicides, insecticides, and fungicides. The core structure can be modified to create compounds that are selectively toxic to pests or unwanted plants while having minimal impact on crops and the environment. While specific research focusing on this compound in these areas is not widely documented, its status as a versatile intermediate suggests its potential as a precursor for novel compounds in these fields.

| Compound Class | Parent Scaffold | Key Structural Features | Reported Biological/Chemical Application |

| Halogenated Benzofurans | Benzofuran | Bromine, chlorine, or fluorine substitutions | Increased anticancer activity, enhanced binding affinity |

| Benzofuran-Chalcones | Benzofuran | Propenone linkage to an aryl group | Antitumor, antimicrobial activity |

| Benzofuran-Pyrazoles | Benzofuran | Fused or substituted pyrazole (B372694) ring | Antimicrobial activity |

Advanced Analytical and Computational Studies on 7 Bromo 1 Benzofuran 5 Yl Methanol and Its Analogs

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.

For (7-bromo-1-benzofuran-5-yl)methanol, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzofuran (B130515) core, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. The presence of the bromine atom at the 7-position and the hydroxymethyl group at the 5-position influences the electronic environment of the neighboring protons, leading to characteristic shifts.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzofuran ring, the benzylic carbon, and the carbon bearing the bromine atom are all diagnostic. For instance, the carbon attached to the electronegative bromine atom would exhibit a downfield shift.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Ar-H (on benzofuran) | ~ 7.0 - 8.0 | m |

| -CH₂- | ~ 4.7 | s |

| -OH | Variable | s (broad) |

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~ 110 - 120 |

| Ar-C | ~ 115 - 155 |

| -CH₂-OH | ~ 60 - 65 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the case of this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its molecular formula of C₉H₇BrO₂.

The mass spectrum of this compound would also display a characteristic isotopic pattern due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two molecular ion peaks (M⁺ and M⁺+2) of similar intensity, which is a clear indicator of a monobrominated compound.

Fragmentation analysis provides further structural information. Under electron impact (EI) or other ionization methods, the molecule breaks apart in a predictable manner. Expected fragmentation pathways for this compound could include the loss of the hydroxymethyl group (-CH₂OH), the loss of a bromine radical (Br•), or cleavage of the furan (B31954) ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, comprehensive mass spectrometric analysis, including HRESIMS, has been crucial in the characterization of new benzofuran derivatives. mdpi.com

| m/z | Fragment |

|---|---|

| 228/230 | [M]⁺ (Molecular ion) |

| 197/199 | [M - CH₂OH]⁺ |

| 149 | [M - Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the O-H bond of the alcohol, the C-O bonds of the alcohol and the ether in the furan ring, the C-H bonds of the aromatic and methylene groups, and the C-Br bond.

The broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration of the alcohol would appear in the 1000-1260 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-Br stretching frequency is found in the lower wavenumber region, typically between 500 and 600 cm⁻¹. The characterization of various substituted benzofurans has been supported by IR spectroscopy to confirm the presence of key functional groups. nih.gov

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-3000 |

| C=C (aromatic) | 1450-1600 |

| C-O (ether and alcohol) | 1000-1300 |

| C-Br | 500-600 |

X-ray Crystallography for Solid-State Structural Determination of Related Bromobenzofuran Derivatives

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While a crystal structure for this compound itself is not described in the provided results, studies on related bromobenzofuran derivatives have successfully employed this technique. researchgate.netjcchems.com These studies reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.netjcchems.com For instance, the crystal structures of 1-(5-bromobenzofuran-2-yl)-2-mesitylethanoneoxime and its derivative were determined, showing that the benzofuran groups are nearly planar. researchgate.netjcchems.com Such analyses are invaluable for understanding the conformation and stereochemistry of these molecules. The determination of the crystal structure of other benzofuran derivatives has also been instrumental in confirming their configurations. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry offers powerful tools to complement experimental studies by providing insights into the electronic structure, stability, and reactivity of molecules.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. DFT calculations can be used to optimize the geometry of this compound and to predict its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). physchemres.orgdntb.gov.uajetir.org

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) Analysis

Computational chemistry provides powerful tools to investigate the electronic structure and reactivity of molecules. For this compound and its analogs, Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) analyses offer deep insights into bonding, charge distribution, and reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into a set of localized one-center ("lone pair") and two-center ("bond") elements, which correspond closely to the familiar Lewis structure representation. uni-muenchen.dewikipedia.org This method allows for a quantitative description of the electron density distribution. wikipedia.org The analysis involves examining the interactions between filled "donor" Lewis-type NBOs and empty "acceptor" non-Lewis NBOs. The energetic significance of these interactions is estimated using second-order perturbation theory, highlighting delocalization effects and deviations from an idealized Lewis structure. uni-muenchen.dewisc.edu

For a molecule like this compound, NBO analysis would elucidate several key features:

Hybridization and Bonding: It would detail the hybridization of each atom (e.g., sp², sp³) and the composition of each bonding orbital. For example, a σ(C-O) bond would be described in terms of its polarization, with coefficients indicating the contribution of the carbon and oxygen hybrid orbitals. uni-muenchen.de

Charge Distribution: Natural Population Analysis (NPA), a part of the NBO method, provides a more robust calculation of atomic charges than other methods like Mulliken population analysis. uni-muenchen.de This reveals the electron distribution across the benzofuran core, the bromine atom, and the methanol (B129727) substituent.

Hyperconjugative Interactions: The analysis quantifies stabilizing interactions, such as the delocalization of electron density from a filled bonding orbital (e.g., a C-C or C-H bond) or a lone pair into an adjacent empty antibonding orbital (e.g., a σ* or π* orbital). In the context of benzofuran derivatives, key interactions would involve the oxygen lone pairs interacting with the aromatic system's π* antibonding orbitals and interactions involving the bromo and methanol substituents. These interactions are crucial for understanding the molecule's stability and electronic properties. wisc.edu

A hypothetical summary of principal delocalizing interactions for a benzofuran analog is presented in Table 1, illustrating the type of data NBO analysis provides.

Table 1: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in a Benzofuran Analog (Note: This table is illustrative and based on typical values for similar structures, not on a specific calculation for this compound.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (1) O₁ | π* (C₂-C₃) | 18.5 | Lone Pair → π* delocalization |

| LP (1) O₁ | π* (C₇ₐ-C₃ₐ) | 5.2 | Lone Pair → π* delocalization |

| π (C₂-C₃) | π* (C₇ₐ-C₃ₐ) | 22.1 | π → π* conjugation |

| π (C₅-C₆) | π* (C₄-C₃ₐ) | 19.8 | π → π* conjugation |

| σ (C₇-Br) | σ* (C₆-C₇) | 2.5 | σ → σ* hyperconjugation |

E(2) represents the stabilization energy of the interaction.

Molecular Electrostatic Potential (MESP) Analysis

The Molecular Electrostatic Potential (MESP) is a real space property that maps the charge distribution of a molecule, allowing for the prediction of its reactive behavior. nih.gov It is a valuable tool for understanding intermolecular interactions, as it indicates how a molecule will be perceived by an approaching electrophile or nucleophile. rsc.org The MESP surface is color-coded to represent different potential values:

Red Regions: Indicate negative electrostatic potential, rich in electron density. These areas are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the H of the methanol's OH group).

Green Regions: Represent neutral or near-zero potential.

For this compound, an MESP analysis would likely show a significant region of negative potential (red) around the furan's oxygen atom and to a lesser extent, the bromine atom, identifying them as sites for electrophilic interaction. nepjol.info A strong positive potential (blue) would be expected around the hydroxyl proton of the methanol group, highlighting its potential as a hydrogen bond donor. nepjol.info Such analysis is crucial for predicting how the molecule and its derivatives might interact with biological receptors or other reactants. researchgate.net

Computational Prediction of Spectroscopic Parameters (e.g., Electronic Absorption, Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting various spectroscopic parameters, providing a powerful complement to experimental data. acs.org Using methods like Density Functional Theory (DFT), it is possible to compute the spectroscopic properties of this compound with a high degree of accuracy.

Vibrational Frequencies (FT-IR and Raman)

Theoretical calculations can predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the frequencies and intensities of the vibrational modes. acs.org For a benzofuran derivative, these calculations help in assigning specific experimental peaks to particular bond stretching, bending, or wagging motions. For instance, studies on 1-benzofuran-2-carboxylic acid and dibenzofuran (B1670420) have successfully used DFT to assign vibrational wavenumbers. nepjol.inforesearchgate.net

A predicted vibrational analysis for this compound would identify characteristic frequencies for:

O-H stretching of the methanol group.

C-O stretching of the furan ring and the methanol group.

C-Br stretching.

Aromatic C-H and C=C stretching and bending modes.

Table 2 shows a sample of predicted vibrational frequencies for a related benzofuran structure, demonstrating the correlation between calculated and experimental values.

Table 2: Sample Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) for a Benzofuran Analog (Note: Data is illustrative, based on published analyses of similar compounds like dibenzofuran.) nepjol.info

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3185 | 3191 |

| Aromatic C=C Stretch | 1480 | 1484 |

| Furan C-O-C Stretch | 1225 | 1215 |

Electronic Absorption (UV-Vis Spectroscopy)

Time-Dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra by calculating the energies of electronic excitations from the ground state to various excited states. researchgate.net This analysis predicts the maximum absorption wavelengths (λ_max) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. For this compound, these calculations would reveal how the bromo and methanol substituents influence the electronic transitions within the benzofuran chromophore.

Chemical Shifts (NMR Spectroscopy)

The prediction of NMR chemical shifts (¹H and ¹³C) is another key application of quantum chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts relative to a standard (e.g., TMS). Comparing the calculated shifts with experimental data can confirm the molecular structure. For complex benzofuran synthesis, calculated ¹³C NMR data has been used to predict regioselectivity. wuxiapptec.com

Global Reactivity Descriptors from Quantum Chemical Calculations

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. nepjol.info These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, these descriptors would be:

HOMO and LUMO Energies (E_HOMO, E_LUMO): E_HOMO relates to the electron-donating ability of a molecule, while E_LUMO relates to its electron-accepting ability.

Energy Gap (ΔE): The difference between E_LUMO and E_HOMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of chemical stability. A larger energy gap implies higher stability and lower reactivity. nepjol.info

Ionization Potential (I) and Electron Affinity (A): Approximated by I ≈ -E_HOMO and A ≈ -E_LUMO.

Chemical Potential (μ): Measures the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2. nepjol.info

Global Hardness (η) and Softness (S): Hardness is the resistance to charge transfer, calculated as η = (E_LUMO - E_HOMO) / 2. Softness is the reciprocal of hardness (S = 1/η) and indicates a higher reactivity. nepjol.info

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge. It is defined as ω = μ² / (2η). nepjol.info

Analysis of these descriptors for benzofuran analogs allows for a comparison of their relative reactivities. Table 3 presents representative global reactivity descriptors calculated for a related heterocyclic compound, dibenzofuran.

Table 3: Global Reactivity Descriptors for Dibenzofuran as a Benzofuran Analog (Data sourced from a DFT study on dibenzofuran.) nepjol.info

| Descriptor | Value |

| HOMO Energy | -6.265 eV |

| LUMO Energy | -1.237 eV |

| Energy Gap (ΔE) | 5.028 eV |

| Chemical Potential (μ) | -3.751 eV |

| Global Hardness (η) | 2.514 eV |

| Global Softness (S) | 0.398 (eV)⁻¹ |

| Electrophilicity Index (ω) | 2.798 eV |

Molecular Docking Simulations for Interaction Profiling of Derived Compounds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. nih.gov This method is central to structure-based drug design and is widely applied to benzofuran derivatives to explore their potential as therapeutic agents. researchgate.netacs.org

The docking process involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand, such as an analog of this compound.

Binding Site Identification: Defining the active site or binding pocket of the receptor.

Sampling and Scoring: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.gov

For compounds derived from this compound, docking simulations can predict their binding modes and affinities to various biological targets. Numerous studies have successfully used this approach for other benzofuran analogs:

Anticancer Activity: Benzofuran derivatives have been docked into the active sites of enzymes like PI3K, VEGFR-2, and anaplastic lymphoma kinase (ALK) to rationalize their anticancer activity. researchgate.netmdpi.com

Anti-Alzheimer's Activity: Docking studies on benzofuran-piperazine analogs targeting acetylcholinesterase (AChE) and β-secretase (BACE-1) have helped elucidate their binding modes. acs.org

Antimicrobial and Antiviral Activity: The interaction of benzofuran-oxadiazole and -triazole derivatives with targets like tyrosinase and HCV NS5B polymerase has been explored computationally to understand their inhibitory mechanisms. nih.govnih.gov

Table 4 summarizes results from docking studies of various benzofuran derivatives against different protein targets, illustrating how this technique profiles potential biological interactions.

Table 4: Examples of Molecular Docking Studies on Benzofuran Derivatives

| Benzofuran Derivative Class | Protein Target | Key Finding | Reference |

| Benzofuran-1,2,4-triazoles | HCV NS5B RdRp | Exhibited excellent binding affinity scores, better than a standard reference drug. | nih.gov |

| Benzofuran-piperazine analogs | Acetylcholinesterase (AChE) | The 2-benzoylbenzofuran structure was identified as a valuable pharmacophore core. | acs.org |

| Bromo-benzofuran acetamides | Bacterial Tyrosinase | A bromo-substituted derivative showed a stable docking complex with key active site residues. | nih.gov |

| Benzofuran-oxadiazoles | Anaplastic Lymphoma Kinase (ALK) | A derivative showed significant potency, comparable to the reference drug crizotinib. | mdpi.com |

These simulations provide a hypothetical binding model that guides the synthesis of new, more potent, and selective analogs derived from the this compound scaffold.

Emerging Research Frontiers and Future Prospects for 7 Bromo 1 Benzofuran 5 Yl Methanol

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The chemical industry's growing emphasis on green chemistry has spurred the development of sustainable synthetic routes to complex molecules like (7-bromo-1-benzofuran-5-yl)methanol. Traditional methods for benzofuran (B130515) synthesis often rely on harsh reagents and organic solvents. However, recent research has highlighted several eco-friendly alternatives that could be adapted for the synthesis of this specific compound.

One promising approach involves the use of deep eutectic solvents (DESs) , such as a mixture of choline (B1196258) chloride and ethylene (B1197577) glycol. These solvents are biodegradable, have low toxicity, and can enhance reaction rates. A one-pot synthesis reacting a suitably substituted o-hydroxy aldehyde with an appropriate alkyne in the presence of a copper iodide catalyst within a DES has been reported for various benzofuran derivatives and could be a viable green route to this compound. nih.gov

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. The synthesis of benzofuran derivatives from substituted phenols and 2-chloropropionic acid under microwave irradiation has been demonstrated, suggesting a potential pathway for the efficient production of this compound precursors. researchgate.net

Furthermore, catalyst-free methodologies are gaining traction. For instance, the reaction between nitroepoxides and salicylaldehydes can proceed without a catalyst at elevated temperatures to yield benzofuran derivatives. acs.org The development of such catalyst-free reactions for the synthesis of this compound would represent a significant advancement in sustainable chemical manufacturing. Additionally, the use of palladium nanoparticles as a recyclable catalyst in Sonogashira cross-coupling reactions presents a greener alternative for constructing the benzofuran core. organic-chemistry.org

The table below summarizes some potential green synthesis strategies for benzofuran derivatives applicable to this compound.

| Green Synthesis Strategy | Key Features | Potential Application for this compound |

| Deep Eutectic Solvents (DESs) | Biodegradable, low toxicity, enhanced reaction rates. | One-pot synthesis from a substituted o-hydroxy aldehyde and an alkyne. nih.gov |

| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Synthesis of benzofuran precursors from phenols. researchgate.net |

| Catalyst-Free Reactions | Avoids metal catalysts, simpler purification. | Reaction of nitroepoxides with salicylaldehydes. acs.org |

| Palladium Nanoparticle Catalysis | Recyclable catalyst, milder reaction conditions. | Sonogashira cross-coupling for benzofuran ring formation. organic-chemistry.org |

Exploration of New Chemical Transformations and Cascade Reactions

The bromine atom and the hydroxymethyl group on the this compound scaffold are versatile synthetic handles for a variety of chemical transformations, including the construction of more complex molecules through cascade reactions.

The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions . This allows for the introduction of a wide range of substituents, including aryl, alkyl, and amino groups, thereby enabling the creation of diverse libraries of derivatives for biological screening. acs.org The development of efficient coupling protocols for this specific position is a key area of future research.

Cascade reactions , which involve multiple bond-forming events in a single synthetic operation, offer an elegant and efficient way to build molecular complexity. A Brønsted acid-mediated cascade reaction has been used to access 3-(2-bromoethyl)benzofurans, highlighting the potential for similar strategies to be developed for the functionalization of the furan (B31954) ring in this compound. nih.gov Furthermore, catalyst-free cascade reactions involving nitroepoxides and salicylaldehydes have been shown to produce benzofuran derivatives, suggesting that the core structure of this compound could be assembled through such a process. acs.org

The hydroxymethyl group at the 5-position can be oxidized to an aldehyde or a carboxylic acid, providing further opportunities for derivatization. These functional groups can then be used in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or amide bond formations, to generate a wide range of novel compounds. The synthesis of 2-aroyl-3-bromobenzo[b]furans and their subsequent nucleophilic substitution reactions demonstrate the utility of having a reactive bromine atom on the benzofuran ring, which can be extended to the 7-bromo isomer. acs.org

Advanced Computational Design and Optimization of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. For this compound, these techniques can be employed to design and optimize novel derivatives with enhanced biological activity or specific material properties.

Molecular docking studies can predict the binding modes and affinities of this compound derivatives with various biological targets. For instance, computational studies on other benzofuran derivatives have successfully identified potent inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, PI3K, and VEGFR-2. nih.govnih.gov Similar in silico screening of virtual libraries based on the this compound scaffold could accelerate the discovery of new therapeutic agents. The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity, making this compound an interesting candidate for computational design.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to correlate the structural features of this compound derivatives with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds, thereby guiding synthetic efforts towards more potent analogues. The synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer have demonstrated the power of this approach. nih.gov

The table below lists some enzymes that have been successfully targeted by other benzofuran derivatives, suggesting potential targets for novel derivatives of this compound.

| Enzyme Target | Therapeutic Area | Reference |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | nih.gov |

| Phosphoinositide 3-kinase (PI3K) | Cancer | nih.gov |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Cancer | nih.gov |

| Protein kinase CK2 | Cancer | nih.gov |

Integration into Supramolecular Chemistry and Nanotechnology Research

The unique structural and electronic properties of benzofuran derivatives make them attractive building blocks for supramolecular assemblies and nanomaterials. The presence of the bromine atom and the hydroxymethyl group in this compound provides specific recognition sites for directing self-assembly and for covalent attachment to other molecules or surfaces.

In supramolecular chemistry , the benzofuran core can participate in π-π stacking interactions, while the bromine atom can engage in halogen bonding. These non-covalent interactions can be exploited to construct well-defined supramolecular architectures, such as liquid crystals, gels, and molecular containers. The synthesis and characterization of a benzofuran derivative that forms a 2D supramolecular layer structure through C-H···O and C-H···π interactions provides a precedent for this line of research. asianpubs.org

In nanotechnology , this compound and its derivatives could be used as functional components in organic electronic devices. Benzofuran-containing polymers have been investigated for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.org The bromine atom on the this compound scaffold can be used as a handle for polymerization or for grafting onto surfaces to modify their properties. The ability to tune the electronic properties of the benzofuran ring through derivatization makes this compound a versatile platform for creating new functional materials. The temperature-tunable 2D assembly of perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) on a substrate highlights the potential for creating ordered molecular layers, a concept that could be extended to benzofuran derivatives. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.